molecular formula C9H8ClNO B8378046 3-[(2-Chloroethyl)oxy]benzonitrile

3-[(2-Chloroethyl)oxy]benzonitrile

Cat. No. B8378046
M. Wt: 181.62 g/mol
InChI Key: IYWYLHUQGUIKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloroethyl)oxy]benzonitrile is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Chloroethyl)oxy]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Chloroethyl)oxy]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(2-Chloroethyl)oxy]benzonitrile

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-(2-chloroethoxy)benzonitrile

InChI

InChI=1S/C9H8ClNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2

InChI Key

IYWYLHUQGUIKHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-hydroxybenzonitrile (5.00 g, 42.0 mmol), 1-bromo-2-chloroethane (9.00 g, 62.8 mmol) and potassium hydroxide (2.5 g, 44.6 mmol) in ethanol (100 mL) was stirred at 90° C. for 24 hr. The reaction mixture was concentrated under reduced pressure, and the residue was extracted with diethyl ether and water. The organic layer was washed with saturated brine, dried over sodium sulfate, and concentrated. The obtained oil was purified by silica gel column chromatography (2%-50% ethyl acetate/hexane) to give the title compound as a colorless oil (1.39 g, 18%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
18%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.